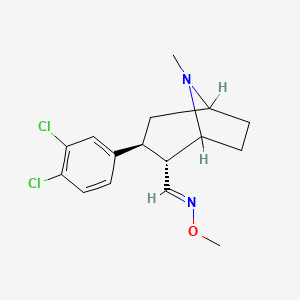

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Brasofensine is classified as a non-ergolinic dopamine agonist. This means it activates dopamine receptors in the brain, similar to dopamine, but with a different chemical structure than ergoline-based dopamine agonists like bromocriptine. This difference may offer advantages such as a reduced risk of dyskinesias (involuntary movements) – a common side effect of some PD medications [].

Pre-Clinical Studies

Studies in animal models of PD have shown that Brasofensine can improve motor function and reduce tremors []. These studies suggest that Brasofensine may be a promising candidate for further clinical development.

Clinical Trials

While there have been some clinical trials investigating Brasofensine for PD, none have reached conclusive results.

The compound (E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine is a complex organic molecule characterized by its unique bicyclic structure and specific functional groups. It features a dichlorophenyl group, which contributes to its potential biological activity, and a methoxymethanimine moiety that may influence its reactivity and interaction with biological targets. The stereochemistry of the compound, denoted by the (2R,3S) configuration, indicates specific spatial arrangements of atoms that can significantly affect its pharmacological properties.

Brasofensine's mechanism of action revolves around its ability to inhibit the dopamine transporter (DAT) []. DAT is a protein located on the presynaptic membrane of neurons that reabsorbs dopamine released into the synaptic cleft. By blocking DAT, brasofensine prevents dopamine reuptake, leading to increased dopamine levels in the synapse and potentially improving motor function in Parkinson's disease patients [].

- Nucleophilic Addition: The nitrogen atom in the methoxymethanimine can act as a nucleophile, attacking electrophilic centers in other molecules.

- Hydrolysis: Under acidic or basic conditions, the imine bond can undergo hydrolysis to yield an amine and a carbonyl compound.

- Reduction: The imine functionality can be reduced to form an amine using reducing agents such as lithium aluminum hydride.

These reactions are essential for understanding how the compound may be transformed in biological systems or during synthetic processes.

The biological activity of this compound is likely influenced by its structural features. Compounds with similar bicyclic structures have been shown to exhibit various pharmacological effects, including:

- Antidepressant Activity: Similar compounds have demonstrated efficacy in modulating neurotransmitter systems.

- Antitumor Properties: The presence of halogenated phenyl groups often correlates with increased activity against cancer cell lines.

- Antimicrobial Effects: Many bicyclic compounds possess properties that inhibit bacterial growth.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate the biological activity spectrum based on its structure, potentially identifying therapeutic applications or toxicity risks .

The synthesis of this compound may involve several strategies, including:

- Bicyclization Reactions: Formation of the bicyclic core can be achieved through cyclization reactions involving appropriate precursors.

- Functional Group Modifications: Introduction of the methoxymethanimine group can be accomplished via nucleophilic substitution or condensation reactions with suitable aldehydes or ketones.

- Chiral Resolution: Given its stereochemical complexity, methods such as chiral chromatography may be required to isolate the desired enantiomer.

These synthetic routes must be optimized for yield and purity to facilitate further studies on the compound's properties.

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its predicted biological activities, it could serve as a lead compound for drug development targeting neurological disorders or cancers.

- Chemical Probes: Its unique structure makes it suitable for use in biochemical assays to study specific biological pathways.

- Material Science: Derivatives of similar compounds are explored for their properties in polymer science and nanotechnology.

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

- Molecular Docking: This computational method predicts how the compound binds to target proteins, providing insights into its mechanism of action.

- In vitro Binding Assays: These experiments can quantify binding affinities and help identify potential off-target interactions.

Such studies are essential for assessing both therapeutic potential and safety profiles.

Several compounds share structural similarities with (E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine. A few notable examples include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-N-methylpiperidine | Chlorophenyl group; piperidine ring | Antidepressant |

| 8-Methyl-8-azabicyclo[3.2.1]octane | Bicyclic structure; nitrogen heteroatom | Antitumor |

| 2-Methyl-6-phenylethynylpyridine | Ethynyl group; pyridine ring | Neuroprotective |

These compounds highlight unique aspects such as differing substituents or ring systems that influence their biological profiles and pharmacokinetics.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Pearce RK, Smith LA, Jackson MJ, Banerji T, Scheel-Krüger J, Jenner P. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets. Mov Disord. 2002 Sep;17(5):877-86. PubMed PMID: 12360536.

3: Johnston TH, Brotchie JM. Drugs in development for Parkinson's disease. Curr Opin Investig Drugs. 2004 Jul;5(7):720-6. Review. PubMed PMID: 15298067.

4: Doudet DJ, Ruth TJ, Holden JE. Sequential versus nonsequential measurement of density and affinity of dopamine D2 receptors with [11C]raclopride: 2: effects of DAT inhibitors. J Cereb Blood Flow Metab. 2006 Jan;26(1):28-37. PubMed PMID: 15973354.

5: Zhu M, Whigan DB, Chang SY, Dockens RC. Disposition and metabolism of [14C]brasofensine in rats, monkeys, and humans. Drug Metab Dispos. 2008 Jan;36(1):24-35. Epub 2007 Oct 1. PubMed PMID: 17908924.